![molecular formula C22H20O2 B14137800 1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene CAS No. 89115-08-2](/img/structure/B14137800.png)
1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene is an organic compound characterized by its unique structure, which includes a central ethene group flanked by two benzene rings and a 2,4-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene typically involves the reaction of 2,4-dimethoxybenzaldehyde with diphenylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide in an organic solvent like toluene. The reaction mixture is heated to reflux, allowing the formation of the desired product through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,1’-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethene group to form a saturated compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
科学研究应用
1,1’-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its photophysical properties, making it relevant in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene involves its interaction with specific molecular targets. For example, as a modulator of GABAA receptors, the compound binds to the benzodiazepine binding site, altering the receptor’s conformation and enhancing its inhibitory effects. This modulation can lead to changes in neurotransmitter release and synaptic transmission, potentially improving cognitive function in neurodevelopmental disorders .
相似化合物的比较
Similar Compounds
1,1-Diphenylethene: A structurally similar compound with two phenyl groups attached to an ethene moiety.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Another related compound with aldehyde functional groups on the benzene rings.
Uniqueness
1,1’-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in OLEDs and other optoelectronic devices.
属性
CAS 编号 |
89115-08-2 |
|---|---|
分子式 |
C22H20O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
1-(2,2-diphenylethenyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C22H20O2/c1-23-20-14-13-19(22(16-20)24-2)15-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3 |
InChI 键 |
ICFQHOOQJLEBMO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


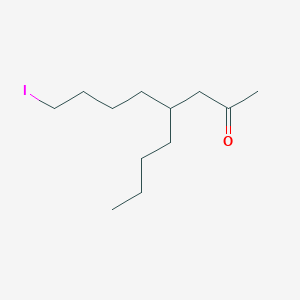
![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)
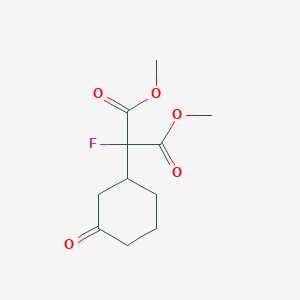
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
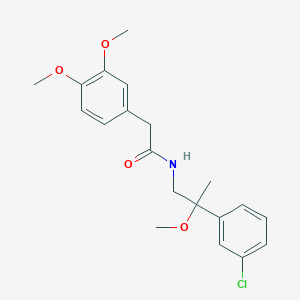
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
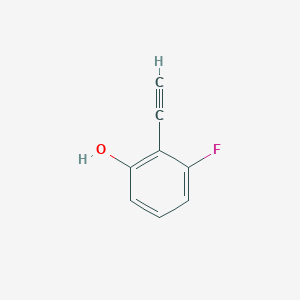
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)

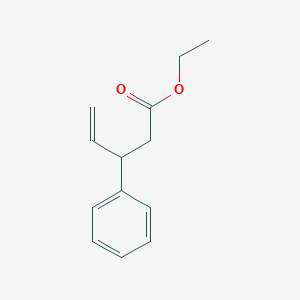
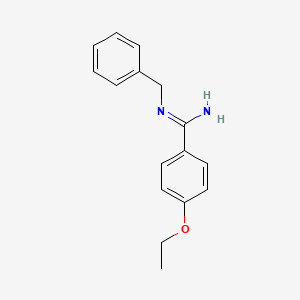
![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14137795.png)
